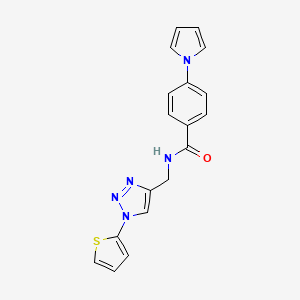

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Description

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a complex organic compound that features a combination of pyrrole, thiophene, and triazole rings

Properties

IUPAC Name |

4-pyrrol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(14-5-7-16(8-6-14)22-9-1-2-10-22)19-12-15-13-23(21-20-15)17-4-3-11-25-17/h1-11,13H,12H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTIRGJIFYKROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step often involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the benzene ring and the amine group of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and cross-coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidones, while substitution reactions on the benzene ring can yield a variety of substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole and triazole derivatives as antimicrobial agents. For instance, compounds containing pyrrole have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The incorporation of the triazole ring enhances the pharmacological profile of these compounds, making them promising candidates for further development as antimicrobial agents .

Anticancer Properties

The design and synthesis of compounds similar to 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide have also been explored for their anticancer properties. Studies indicate that derivatives with similar structures can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis through various pathways, including the inhibition of anti-apoptotic proteins .

Anti-Tubercular Activity

The compound's potential against Mycobacterium tuberculosis has been investigated, with several derivatives demonstrating significant inhibitory effects. For example, similar benzamide derivatives have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating their effectiveness as anti-tubercular agents .

Data Tables

| Activity Type | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Pyrrole Derivatives | 0.125 - 0.5 | |

| Anticancer | Benzamide Derivatives | 0.11 - 48.37 | |

| Anti-Tubercular | N-substituted Benzamides | 1.35 - 2.18 |

Case Study 1: Antimicrobial Efficacy

A series of pyrrole-containing compounds were synthesized and tested against MRSA and MSSA strains. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics like vancomycin . This study underscores the potential for developing new antibiotics based on this scaffold.

Case Study 2: Anti-Cancer Mechanisms

In vitro studies on compounds similar to this compound revealed that they could induce apoptosis in cancer cells through mitochondrial pathways. These findings suggest that modifications to the compound could enhance its selectivity and efficacy against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity. The thiophene and pyrrole rings can contribute to the compound’s electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing pyrrole, thiophene, and triazole rings. Compared to these compounds, 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the specific arrangement and combination of its functional groups, which can result in distinct chemical and biological properties.

List of Similar Compounds

- 4-(1H-pyrrol-1-yl)benzamide

- N-(1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- 4-(1H-pyrrol-1-yl)-N-(methyl)benzamide

Biological Activity

The compound 4-(1H-pyrrol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide , with CAS number 1903631-07-1, is an organic molecule that incorporates a pyrrole ring, a triazole moiety, and a benzamide structure. This combination of heterocycles positions it as a candidate for various biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of this compound is with a molecular weight of approximately 400.5 g/mol. The presence of multiple heteroatoms suggests diverse interactions with biological targets, which can be crucial for its pharmacological properties.

Antifungal Properties

Recent studies have highlighted the antifungal potential of triazole derivatives. The 1,2,4-triazole core is known for its broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. Compounds similar to the target compound have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL against these fungi .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Candida albicans | 0.25 | Excellent |

| Compound B | Cryptococcus neoformans | 0.5 | Good |

| Target Compound | Aspergillus fumigatus | TBD | TBD |

Antiparasitic Activity

The compound's structure indicates potential antiparasitic activity . Similar compounds have shown efficacy against Cryptosporidium, which affects immunocompromised individuals. The unique arrangement of heteroatoms may allow it to interact with specific biological targets involved in parasite metabolism or reproduction.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies on related triazole derivatives have revealed that modifications at specific positions can significantly enhance antifungal activity. For instance, substituents such as -NO₂ and CF₃ at certain positions on the triazole ring have been correlated with increased potency against fungal strains .

Table 2: Structure-Activity Relationships in Triazoles

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5-position | -NO₂ | Increased |

| 6-position | -CF₃ | Increased |

| 7-position | Halogen (Cl/F) | Enhanced |

Study on Triazole Derivatives

A comprehensive study evaluated various triazole derivatives for their antifungal properties, emphasizing the importance of nitrogen-containing heterocycles in enhancing biological activity. The results indicated that specific modifications led to significant improvements in efficacy against resistant strains of fungi .

Interaction Studies

Molecular docking studies have been employed to predict how the target compound interacts with biological macromolecules, particularly enzymes involved in fungal metabolism. These studies are vital for understanding the mechanism of action and optimizing lead compounds for further development .

Q & A

Q. What synthetic strategies are employed to construct the benzamide core with heterocyclic substituents in this compound?

The synthesis involves multi-step reactions:

- Amide coupling : Activate the benzamide carboxylic acid using reagents like EDCI/HOBt in DMF, followed by coupling with the amine-containing intermediate (e.g., (1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine) .

- Triazole formation : The 1,2,3-triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting a terminal alkyne with an azide derivative in THF/water at 50°C using CuSO₄ and sodium ascorbate .

- Pyrrole introduction : Substituents like pyrrole are added via nucleophilic aromatic substitution or palladium-catalyzed coupling .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (amide C=O at ~165 ppm) .

- IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, triazole C-N at 1500 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peak) .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .

Q. What solvents and catalysts optimize the formation of the 1,2,3-triazole moiety?

- Solvents : THF/water mixtures enhance regioselectivity in CuAAC. Polar aprotic solvents (DMF) improve solubility for alkyne-azide reactions .

- Catalysts : Cu(I) species (e.g., CuSO₄ with sodium ascorbate) accelerate cycloaddition. Catalyst loading (0.1–1.0 eq) impacts yield and byproduct formation .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-forming CuAAC step?

Key variables:

- Temperature : 50–60°C balances reaction speed and side-product suppression .

- Oxygen exclusion : Degassing solvents with N₂/Ar prevents Cu(I) oxidation, improving catalyst activity .

- Reaction time : 12–24 hours ensures completion (monitored via TLC, Rf ~0.5 in ethyl acetate/hexane) .

- Workup : Purification via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) removes unreacted azides/alkynes .

Q. What computational methods predict the bioactivity of this compound?

- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinases). Grid boxes centered on active sites (20 ų) and Lamarckian algorithms refine poses .

- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity (IC₅₀) for lead optimization .

Q. How are discrepancies in spectroscopic data resolved during characterization?

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to resolve tautomerism (e.g., triazole vs. thiophene proton overlaps) .

- HPLC purification : Reverse-phase C18 columns (ACN/water gradient) remove impurities causing split NMR peaks .

- Comparative analysis : Cross-reference with published shifts for analogous benzamide-triazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.